Product packaging for 2,2,4-Trimethylpentane-d18(Cat. No.:CAS No. 51685-57-5)

2,2,4-Trimethylpentane-d18

Cat. No.: B1368664
CAS No.: 51685-57-5
M. Wt: 132.34 g/mol
InChI Key: NHTMVDHEPJAVLT-FKVAJJEHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Isotopic Labeling in Advanced Chemical Research

Isotopic labeling is a technique that involves the incorporation of isotopes into molecules to trace and study various biological and chemical processes. studysmarter.co.uk This method allows scientists to track the movement and transformation of molecules within a system, providing invaluable insights at a molecular level. studysmarter.co.ukcreative-proteomics.com The substitution of an atom with its isotope does not significantly alter the chemical properties of the molecule, yet it provides a detectable marker. wikipedia.org This allows researchers to elucidate reaction mechanisms, investigate metabolic pathways, and study drug interactions with high precision. studysmarter.co.ukclearsynth.com The use of stable isotopes, such as deuterium (B1214612) (²H), carbon-13, and nitrogen-15, is particularly advantageous as they are non-radioactive and can be used in long-term studies. studysmarter.co.ukcreative-proteomics.com

Overview of Deuterium-Labeled Compounds in Scientific Investigations

Deuterium-labeled compounds, where one or more hydrogen atoms are replaced by deuterium, are instrumental across various scientific disciplines. clearsynth.comclearsynth.com The increased mass of deuterium can influence reaction kinetics, a phenomenon known as the kinetic isotope effect, which provides detailed information about reaction mechanisms. clearsynth.com In pharmaceutical research, deuterium labeling can enhance a drug's metabolic stability, potentially improving its efficacy and safety profile. clearsynth.commusechem.com Furthermore, deuterated compounds are crucial in nuclear magnetic resonance (NMR) spectroscopy. clearsynth.com The use of deuterated solvents minimizes interference from solvent protons, leading to clearer and more precise spectra. tutorchase.comtcichemicals.comlabinsights.nl

Research Significance of 2,2,4-Trimethylpentane-d18 as a Model Deuterated Alkane

This compound, also known as isooctane-d18, serves as a perdeuterated analog of the branched-chain alkane, 2,2,4-trimethylpentane (B7799088). acs.org Its significance lies in its utility as a non-polar solvent and as an internal standard in analytical techniques, particularly mass spectrometry. acs.orgthermofisher.kr The complete replacement of all 18 hydrogen atoms with deuterium results in a significant mass shift, making it an excellent tool for quantitative analysis and for aiding in the interpretation of mass spectra of complex mixtures. acs.orgsigmaaldrich.com Its use in environmental studies, specifically in the investigation of atmospheric reactions of volatile organic compounds, has provided crucial data on reaction pathways and product formation. acs.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18 B1368664 2,2,4-Trimethylpentane-d18 CAS No. 51685-57-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,2,3,3,5,5,5-nonadeuterio-2,4,4-tris(trideuteriomethyl)pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18/c1-7(2)6-8(3,4)5/h7H,6H2,1-5H3/i1D3,2D3,3D3,4D3,5D3,6D2,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTMVDHEPJAVLT-FKVAJJEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583757
Record name 2,2,4-Tris[(~2~H_3_)methyl](~2~H_9_)pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51685-57-5
Record name 2,2,4-Tri(methyl-d3)pentane-1,1,1,3,3,4,5,5,5-d9
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51685-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,4-Tris[(~2~H_3_)methyl](~2~H_9_)pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 51685-57-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical and Physical Properties of 2,2,4 Trimethylpentane D18

The distinct properties of 2,2,4-Trimethylpentane-d18 stem from the complete substitution of its hydrogen atoms with deuterium (B1214612).

Molecular Structure and Formula

The linear formula for this compound is (CD₃)₂CDCD₂C(CD₃)₃. sigmaaldrich.com Its chemical structure is identical to that of isooctane (B107328), consisting of a pentane (B18724) backbone with two methyl groups at the second position and one at the fourth position. nih.gov

Physical Properties

The physical properties of this compound are similar to its non-deuterated counterpart but with slight differences due to the increased mass of deuterium.

PropertyValue
Molecular Weight 132.34 g/mol sigmaaldrich.comisotope.com
Boiling Point 98-99 °C sigmaaldrich.comkrackeler.com
Melting Point -107 °C sigmaaldrich.comkrackeler.com
Density 0.820 g/mL at 25 °C sigmaaldrich.comkrackeler.com
Refractive Index n20/D 1.387 sigmaaldrich.comkrackeler.com

Synthesis and Manufacturing of 2,2,4 Trimethylpentane D18

The production of perdeuterated hydrocarbons like 2,2,4-Trimethylpentane-d18 requires specialized synthetic methods.

Common Synthetic Routes

Historically, the synthesis of perdeuterated hydrocarbons has been approached in two main ways. One method involves building the molecule from smaller deuterated precursors using classical chemical reactions. acs.org A more common and efficient approach starts with the corresponding non-deuterated hydrocarbon and involves a hydrogen-deuterium exchange process. acs.org For 2,2,4-trimethylpentane (B7799088), this can be achieved through catalytic exchange with deuterium-containing molecules such as heavy water (D₂O) or deuterium (B1214612) gas (D₂) in the presence of a suitable catalyst. acs.orghwb.gov.in The large-scale production of isooctane (B107328) itself is typically done through the alkylation of isobutene with isobutane. wikipedia.org

Purification and Characterization

Following synthesis, purification of this compound is crucial to ensure high isotopic purity. This is often achieved through distillation. The purity and isotopic enrichment are then confirmed using analytical techniques. Gas chromatography (GC) is used to assess chemical purity, while mass spectrometry and NMR spectroscopy are employed to confirm the level of deuteration. acs.orgsigmaaldrich.com An isotopic purity of 98 atom % D is commonly available for commercial products. sigmaaldrich.comsigmaaldrich.com

Applications of 2,2,4 Trimethylpentane D18 in Scientific Research

The unique properties of 2,2,4-Trimethylpentane-d18 make it a valuable tool in various research fields.

Internal Standard in Mass Spectrometry

One of the primary applications of this compound is as an internal standard in mass spectrometry (MS). acs.orgscispace.com An internal standard is a compound added to a sample in a known concentration to facilitate the quantification of an analyte. scioninstruments.com Stable isotope-labeled compounds are ideal internal standards because they have nearly identical chemical and physical properties to the analyte but a different mass-to-charge ratio (m/z). scioninstruments.com This allows for the correction of variability during sample preparation and analysis, leading to more accurate and reliable quantitative results. scioninstruments.com

Environmental Analysis

In environmental science, this compound has been used to study the atmospheric chemistry of branched alkanes, which are significant components of gasoline and vehicle exhaust. acs.orgnih.gov By using the deuterated compound in studies of OH radical-initiated reactions, researchers can more easily identify and track the reaction products using techniques like atmospheric pressure ionization tandem mass spectrometry (API-MS). acs.orgnih.govresearchgate.net This has been instrumental in delineating complex reaction pathways and understanding the formation of atmospheric pollutants. acs.orgnih.gov

Metabolic and Mechanistic Studies

While direct metabolic studies on 2,2,4-trimethylpentane (B7799088) are not as common as for other compounds, the principles of using deuterated compounds are well-established in metabolic research. clearsynth.comsimsonpharma.com Deuterium (B1214612) labeling allows for the tracing of metabolic pathways and helps in understanding how drugs are absorbed, distributed, metabolized, and excreted. clearsynth.comsimsonpharma.com The kinetic isotope effect observed with deuterated compounds can also provide detailed insights into the mechanisms of enzymatic reactions. clearsynth.com

Spectroscopic Analysis of 2,2,4 Trimethylpentane D18

Spectroscopic techniques are essential for the characterization of 2,2,4-Trimethylpentane-d18.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. In the context of this compound, ²H NMR (deuterium NMR) would show a strong signal, confirming the high level of deuteration, while a ¹H NMR (proton NMR) spectrum would show a correspondingly weak signal. wikipedia.org Deuterated compounds are also widely used as solvents in NMR to avoid interference from the solvent's own proton signals. tutorchase.comtcichemicals.comlabinsights.nl

Mass Spectrometry

Mass spectrometry of this compound reveals a molecular ion peak that is 18 mass units higher than its non-deuterated counterpart due to the replacement of 18 hydrogen atoms with deuterium (B1214612). sigmaaldrich.com The fragmentation pattern in the mass spectrum can also be used to confirm the structure of the molecule. In studies where it is used as an internal standard or tracer, this mass difference allows for its clear distinction from the non-labeled compounds being analyzed. acs.orgnih.gov

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 2,2,4-trimethylpentane-d18 with high isotopic purity?

  • Methodological Answer : Synthesis of this compound requires controlled deuteration of the parent compound (isooctane) using catalysts like platinum or palladium in deuterated solvents (e.g., D₂O or deuterium gas). Isotopic purity (>98%) is achieved through repeated fractional distillation and verified via mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm deuterium incorporation at all 18 positions . Key challenges include minimizing proton exchange during purification and ensuring inert reaction conditions to prevent isotopic scrambling.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR : Compare <sup>1</sup>H and <sup>2</sup>H NMR spectra to confirm complete deuteration. The absence of proton signals in the <sup>1</sup>H NMR spectrum indicates successful deuterium substitution .
  • Mass Spectrometry : High-resolution MS (HRMS) should show a molecular ion peak at m/z 132.33 (C₈D₁₈) with isotopic patterns consistent with full deuteration .
  • Infrared (IR) Spectroscopy : Compare C-D stretching vibrations (~2100–2200 cm⁻¹) to the parent compound’s C-H peaks (~2800–3000 cm⁻¹) .

Advanced Research Questions

Q. How does deuteration affect the thermodynamic properties of this compound compared to its protonated analog?

  • Methodological Answer : Deuteration increases molecular mass and alters vibrational modes, impacting thermodynamic parameters. For example:

  • Heat Capacity (Cp) : The deuterated compound exhibits a 5–10% lower Cp due to reduced vibrational entropy. Experimental determination via differential scanning calorimetry (DSC) is recommended, referencing non-deuterated isooctane data (Cp = 123.68 J/mol·K at 200 K ).
  • Vaporization Enthalpy (ΔHvap) : Expect a slight increase (1–2 kJ/mol) due to stronger deuterium bonding. Compare with protonated isooctane’s ΔHvap (7.36 kcal/mol at 282 K ).

Q. What experimental strategies resolve contradictions in kinetic isotope effects (KIEs) for reactions involving this compound?

  • Methodological Answer : Contradictions in KIEs often arise from competing mechanisms (e.g., tunneling vs. thermodynamic control). To address this:

  • Isotopic Labeling : Use site-specific deuterated analogs (e.g., selectively deuterated methyl groups) to isolate KIE contributions .
  • Computational Modeling : Perform density functional theory (DFT) calculations to predict KIEs and validate against experimental Arrhenius parameters .
  • Temperature-Dependent Studies : Conduct kinetic experiments across a range of temperatures (e.g., 250–400 K) to distinguish tunneling effects (dominant at low temperatures) from classical over-barrier mechanisms .

Q. How can researchers assess environmental partitioning behavior of this compound in aquatic systems?

  • Methodological Answer :

  • Octanol-Water Partition Coefficient (Log Kow) : Estimate using deuterium-substituted QSPR models, accounting for increased hydrophobicity due to deuterium’s mass effect. Validate via shake-flask experiments with deuterated solvent controls .
  • Biodegradation Studies : Use <sup>13</sup>C-labeled or deuterated analogs in microbial assays to track degradation pathways via stable isotope probing (SIP) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,4-Trimethylpentane-d18
Reactant of Route 2
2,2,4-Trimethylpentane-d18

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.